3-Nitrophenoxyacetonitrile
Overview
Description
3-Nitrophenoxyacetonitrile is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenoxyacetonitrile structure
Scientific Research Applications
3-Nitrophenoxyacetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophenoxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-nitrophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
3-Nitrophenol+Chloroacetonitrile→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenoxyacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of amides or ethers.
Reduction: Formation of 3-aminophenoxyacetonitrile.
Oxidation: Formation of various oxidized derivatives, depending on the specific conditions used.
Mechanism of Action
The mechanism by which 3-nitrophenoxyacetonitrile exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the nitrile carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-nitrogen or carbon-oxygen bonds.
Comparison with Similar Compounds
3-Nitrophenol: Shares the nitro group but lacks the nitrile functionality.
Phenoxyacetonitrile: Lacks the nitro group, making it less reactive towards nucleophiles.
4-Nitrophenoxyacetonitrile: Similar structure but with the nitro group in the para position, affecting its reactivity and physical properties.
Uniqueness: 3-Nitrophenoxyacetonitrile is unique due to the combination of the nitro and nitrile groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly for the formation of heterocyclic compounds and other complex structures.
Properties
IUPAC Name |
2-(3-nitrophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQBVFQJMRSUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309652 | |
Record name | 3-nitrophenoxyacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19157-84-7 | |
Record name | NSC212485 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-nitrophenoxyacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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